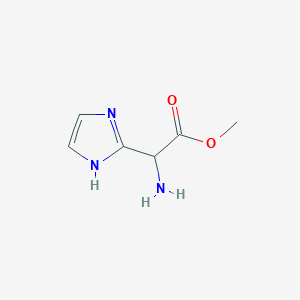
methyl2-amino-2-(1H-imidazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate is a white crystalline solid that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate can be synthesized by heating aminoethanol and 1H-imidazole-2-carboxaldehyde under acidic conditions . The reaction involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
While specific industrial production methods for methyl 2-amino-2-(1H-imidazol-2-yl)acetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps for purification and crystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the imidazole ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties.
科学的研究の応用
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
作用機序
The mechanism of action of methyl 2-amino-2-(1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .
類似化合物との比較
Similar Compounds
Methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate: This compound has a similar structure but with an ethyl group instead of a methyl group.
2-(1H-imidazol-2-yl)acetic acid: This compound lacks the methyl ester group and has different chemical properties.
Uniqueness
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
methyl 2-amino-2-(1H-imidazol-2-yl)acetate |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)4(7)5-8-2-3-9-5/h2-4H,7H2,1H3,(H,8,9) |
InChIキー |
CMYABQIILRECTA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=NC=CN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


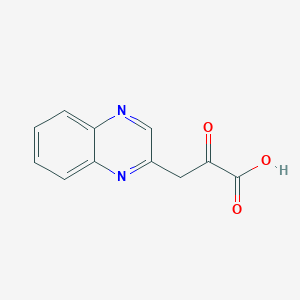
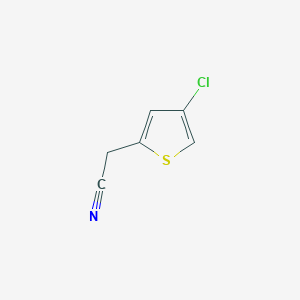
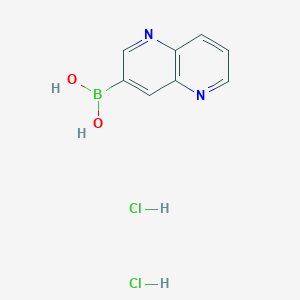
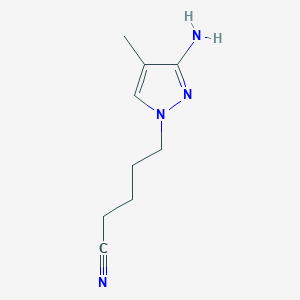
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)



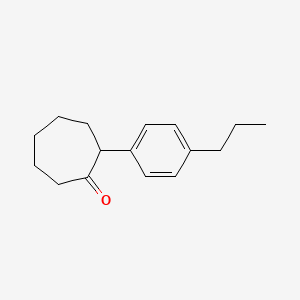
![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)
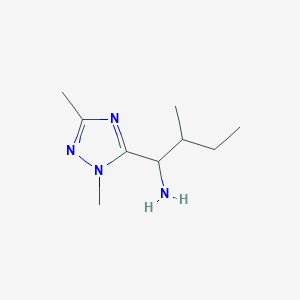
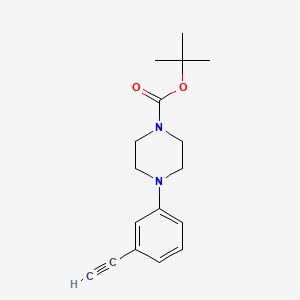

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)
